molecular formula C9H10BrNO2 B14037641 Methyl 2-(2-amino-4-bromophenyl)acetate

Methyl 2-(2-amino-4-bromophenyl)acetate

Cat. No.: B14037641
M. Wt: 244.08 g/mol
InChI Key: RRVOIUVJOQLAGT-UHFFFAOYSA-N
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Description

Methyl 2-(2-amino-4-bromophenyl)acetate is a high-purity chemical intermediate designed for advanced research and development applications, particularly in pharmaceutical and organic synthesis. This compound features both an aromatic bromide and a protected amino group on the phenyl ring, making it a versatile building block for constructing more complex molecular architectures. Researchers can utilize the bromine substituent for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce a wide range of aryl, heteroaryl, or amino groups. Simultaneously, the methyl ester can be hydrolyzed to the corresponding acid or transformed into other functional groups, offering multiple synthetic handles for diversification. This intermediate is especially valuable in medicinal chemistry for the synthesis of targeted drug candidates. Its structure makes it a potential precursor in developing compounds for neurological and oncological research. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied as a solid and should be stored in a cool, dry place, typically between 2-8°C. As with all chemicals, researchers should consult the Safety Data Sheet (SDS) before use and employ appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-amino-4-bromophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVOIUVJOQLAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Methyl 2-(2-amino-4-bromophenyl)acetate

Bromination Strategies for Aryl Acetates

The introduction of a bromine atom onto the aromatic ring of an aryl acetate (B1210297) precursor is a critical step in the synthesis of this compound. Electrophilic aromatic substitution is the fundamental mechanism governing this transformation. A common approach involves the direct bromination of a substituted phenylacetic acid derivative. For instance, the bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium can be performed under acidic, alkaline, or neutral conditions to yield 2-(4-bromophenyl)-2-methylpropanoic acid with high selectivity. google.com While this example illustrates the feasibility of selective bromination, the synthesis of the target molecule would likely start from a precursor such as methyl 2-(2-aminophenyl)acetate. The amino group in this precursor is strongly activating and ortho-, para-directing. To achieve bromination at the C4 position (para to the amino group), careful control of reaction conditions is necessary to prevent polysubstitution and ensure the desired regioselectivity. Protecting the amino group, for example, by acetylation, can modulate its activating effect and improve the selectivity of the bromination step.

A plausible synthetic sequence could involve the protection of the amino group of methyl 2-(2-aminophenyl)acetate, followed by regioselective bromination, and subsequent deprotection to yield the final product. The choice of brominating agent (e.g., N-bromosuccinimide, bromine) and solvent system would be crucial in optimizing the yield and purity of the desired 4-bromo isomer.

Nucleophilic Addition-Elimination Approaches

Nucleophilic addition-elimination reactions are fundamental in the synthesis of esters and are relevant to the final steps of preparing this compound. This mechanism is central to the conversion of carboxylic acid derivatives, such as acyl chlorides or anhydrides, into esters. nih.govnih.gov

The reaction proceeds in two main steps:

Nucleophilic Addition: The alcohol (in this case, methanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative. This leads to the formation of a tetrahedral intermediate.

Elimination: The leaving group (e.g., chloride from an acyl chloride) is expelled from the tetrahedral intermediate, and the carbonyl double bond is reformed, resulting in the final ester product.

While not a direct route to the entire molecule in one step, this mechanism is integral to the esterification step of a pre-brominated and aminated phenylacetic acid precursor. For example, if 2-(2-amino-4-bromophenyl)acetyl chloride were available, its reaction with methanol (B129727) would proceed via a nucleophilic addition-elimination mechanism to give this compound.

Esterification Reactions in its Synthesis

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 2-(2-amino-4-bromophenyl)acetic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. nih.govwikipedia.orggoogle.comresearchgate.netrsc.org This reaction involves heating the carboxylic acid with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed, or a large excess of the alcohol is used. researchgate.net

A general procedure for a related compound, methyl 2-(2-bromophenyl)acetate, involves refluxing a solution of 2-bromophenylacetic acid in methanol with a catalytic amount of concentrated sulfuric acid. chemicalbook.com A similar approach would be applicable to the synthesis of the target molecule.

Table 1: Comparison of Esterification Methods

Method Reagents Conditions Advantages Disadvantages
Fischer-Speier Esterification Carboxylic acid, excess alcohol, strong acid catalyst Reflux Inexpensive reagents, simple procedure Reversible reaction, requires harsh acidic conditions
Acyl Chloride Method Acyl chloride, alcohol, base Often at room temperature High yield, irreversible Acyl chloride preparation needed, corrosive byproduct (HCl)

Novel and Green Chemistry Approaches in its Preparation

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govchemrxiv.org

Visible-Light-Promoted Syntheses of Related Scaffolds

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. rsc.orgelsevierpure.com While a direct visible-light-promoted synthesis of this compound has not been extensively reported, the principles of this technology can be applied to key steps in its synthesis. For instance, photoredox catalysis has been successfully used for the synthesis of various aroylated heterocyles and in C-H functionalization reactions. rsc.orgchemicalbook.com

A potential application in the synthesis of the target molecule could be in the bromination step. Visible-light-induced radical bromination of C(sp3)-H bonds has been demonstrated, offering a milder alternative to traditional methods. chemicalbook.com Furthermore, photoredox catalysis has been employed in phosphonylation of bromo-substituted heterocycles, showcasing its utility in forming new bonds to aryl bromides. mdpi.com The development of a visible-light-mediated synthesis for the target compound would align with the principles of green chemistry by reducing the need for harsh reagents and high temperatures.

Catalytic Methodologies for Enhanced Efficiency

Modern organic synthesis heavily relies on catalytic methods to improve reaction efficiency, selectivity, and sustainability. Palladium-catalyzed cross-coupling reactions, for example, are a cornerstone of C-C and C-N bond formation. While not directly applied in the primary synthetic steps for this compound, these methods are invaluable for the synthesis of more complex derivatives starting from this intermediate. For instance, the bromine atom on the phenyl ring can be used in Suzuki, Heck, or Buchwald-Hartwig amination reactions to introduce a wide range of substituents.

In the context of the synthesis of the target molecule itself, catalytic approaches can be employed to enhance the efficiency of the esterification step. Lewis acids, for instance, can be used to catalyze the esterification under milder conditions than the traditional Fischer-Speier method. A patent describes the use of Lewis acid catalysts such as titanium tetrachloride, magnesium perchlorate, or zinc chloride for the ester exchange reaction between α-bromo-2-chlorophenylacetic acid and methyl acetate. google.com

Stereoselective Synthesis of Chiral Enantiomers

The biological activity of chiral molecules is often dependent on their absolute configuration. Consequently, the development of methods to obtain enantiomerically pure forms of this compound is crucial. This can be achieved either through direct asymmetric synthesis, which creates the desired enantiomer selectively, or by resolving a racemic mixture.

Asymmetric synthesis aims to establish the chiral center at the α-carbon in a controlled manner, yielding an enantiomerically enriched product directly. Key strategies include the use of chiral auxiliaries, chiral catalysts, and asymmetric variations of classical reactions like the Strecker synthesis.

One of the most prominent methods for synthesizing α-amino acids is the asymmetric Strecker reaction . This involves the addition of a cyanide source to a chiral imine or an achiral imine in the presence of a chiral catalyst. For a substrate like 4-bromobenzaldehyde, reaction with a chiral amine, such as (1R,2S)-1-amino-2-indanol, generates a chiral imine. Subsequent treatment with a cyanide source, followed by hydrolysis of the resulting aminonitrile, can yield the desired D-arylglycine with high enantiomeric excess.

Another powerful technique is catalytic asymmetric phase-transfer catalysis . In this approach, a chiral catalyst facilitates the enantioselective alkylation or amination of a prochiral substrate. For instance, the alkylation of an N-protected glycine (B1666218) ester can be performed using a chiral phase-transfer catalyst, such as a Maruoka catalyst, to introduce the substituted phenyl group asymmetrically. Similarly, the enantioselective amination of a 4-bromophenylacetate derivative using a chiral catalyst system can provide direct access to the chiral amino ester.

The use of chiral auxiliaries is a well-established method. A prochiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs a subsequent diastereoselective transformation. After the new stereocenter is formed, the auxiliary is removed to give the enantiomerically enriched product. For the synthesis of α-amino acids, auxiliaries derived from natural products or synthetic chiral alcohols and amines are commonly employed.

Asymmetric MethodGeneral ApproachKey Reagents/CatalystsTypical Enantiomeric Excess (ee)
Asymmetric Strecker ReactionAddition of cyanide to a chiral imine derived from 4-bromobenzaldehyde.Chiral amines (e.g., (1R,2S)-1-amino-2-indanol), TMSCN.>90%
Phase-Transfer CatalysisEnantioselective alkylation of a glycine Schiff base.Chiral phase-transfer catalysts (e.g., Maruoka catalyst).High (often >95%)
Chiral AuxiliaryDiastereoselective reaction of a substrate attached to a chiral auxiliary.Evans auxiliaries, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP).>90%

Enantiomeric resolution is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, pure enantiomers. This is often a practical approach when a direct asymmetric synthesis is not feasible or is less efficient.

Classical resolution via diastereomeric salt formation is a widely used technique for racemic acids or amines. Since the target molecule contains a basic amino group, it can be reacted with a chiral acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows one diastereomer to be selectively crystallized from a suitable solvent. After separation, the chiral resolving agent is removed by treatment with a base to liberate the enantiomerically pure amine.

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative. Enzymes, such as lipases or proteases, can selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. For racemic this compound, a lipase (B570770) could be used to selectively hydrolyze one ester enantiomer to its corresponding carboxylic acid. The unreacted ester and the newly formed acid can then be easily separated. The choice of enzyme, solvent, and reaction conditions is critical to achieving high enantioselectivity and yield.

Resolution MethodPrincipleKey Reagents/CatalystsProduct(s)
Diastereomeric Salt FormationFormation of diastereomeric salts with different solubilities.Chiral acids (e.g., Tartaric acid, Mandelic acid).Separated enantiomers after crystallization and removal of resolving agent.
Enzymatic Kinetic ResolutionEnantioselective enzymatic transformation (e.g., hydrolysis).Enzymes (e.g., Lipase, Protease).One enantiomer as unreacted ester, the other as the hydrolyzed acid.

Derivatization Strategies and Analogue Synthesis

The functional groups of this compound provide multiple handles for further chemical modification, allowing for the synthesis of a diverse library of analogues.

The primary amino group is a versatile site for derivatization.

N-Acylation: The amine can be readily acylated by reacting it with acyl chlorides or anhydrides in the presence of a base to form amides. This transformation is often used to install protecting groups or to introduce specific functionalities.

N-Alkylation: The amino group can be alkylated using alkyl halides. The reaction can proceed to give mono- or di-alkylated products depending on the stoichiometry and reaction conditions. Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamides, which can serve as protecting groups or as precursors for other transformations.

The methyl ester group can undergo several key transformations.

Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., NaOH, LiOH) or acidic conditions. This unmasks a carboxylate functionality that can be used for amide bond formation or other reactions.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This converts the amino acid derivative into a chiral amino alcohol, a valuable synthetic intermediate.

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for another alkyl or aryl group.

Amidation: Direct reaction of the ester with an amine at elevated temperatures or with the aid of a catalyst can form an amide, although this is more commonly achieved via the corresponding carboxylic acid.

The bromine atom on the phenyl ring is a key functional group for carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: The aryl bromide can be coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction is a powerful tool for forming a new carbon-carbon bond, allowing for the introduction of various alkyl, alkenyl, or aryl substituents at the 4-position of the phenyl ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the aryl bromide with a primary or secondary amine to form a new C-N bond, replacing the bromine with a substituted amino group.

Heck Coupling: The aryl bromide can be coupled with an alkene under palladium catalysis to form a substituted alkene.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper complexes, to introduce an alkynyl substituent.

TransformationFunctional GroupReagentsProduct Functional Group
N-AcylationAminoAcyl chloride, baseAmide
HydrolysisEsterNaOH or LiOHCarboxylic Acid
ReductionEsterLiAlH₄Primary Alcohol
Suzuki CouplingAryl BromideR-B(OH)₂, Pd catalyst, baseBiaryl or Alkyl-Aryl
Buchwald-Hartwig AminationAryl BromideR₂NH, Pd catalyst, baseAryl Amine

Synthesis of Heterocyclic Derivatives from the Compound

This compound possesses functionalities that are well-suited for intramolecular reactions to form heterocyclic rings, most notably oxindole (B195798) systems. The presence of a nucleophilic amine (–NH₂) ortho to an electrophilic ester side chain (–CH₂COOCH₃) facilitates cyclization through intramolecular aminolysis (lactamization).

Theoretical Pathway: Intramolecular Cyclization to 7-Bromooxindole

The most direct heterocyclic transformation for this compound is the formation of 7-bromo-1,3-dihydro-2H-indol-2-one, commonly known as 7-bromooxindole. This reaction involves the nucleophilic attack of the aniline (B41778) nitrogen onto the carbonyl carbon of the methyl ester group, leading to the elimination of methanol and the formation of a five-membered lactam ring.

This type of cyclization is typically promoted by heat or by the presence of a base or acid catalyst, which can either deprotonate the amine to increase its nucleophilicity or protonate the ester to increase its electrophilicity.

While this transformation is chemically feasible and represents the foundational step in using this compound as a building block, specific experimental protocols, yields, and detailed research findings for this precise reaction starting from this compound are not available in the surveyed literature. Consequently, data tables detailing various reaction conditions and outcomes for the synthesis of a broader range of heterocyclic derivatives cannot be generated at this time. Further research would be required to explore and document the full synthetic potential of this specific starting material.

Role As a Key Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The unique combination of functional groups in Methyl 2-(2-amino-4-bromophenyl)acetate makes it a valuable precursor for synthesizing various scaffolds that form the core of many therapeutic agents. Its utility lies in its ability to participate in cyclization and derivatization reactions to build diverse molecular frameworks.

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, forming the structural basis for a large percentage of FDA-approved drugs. nih.govmdpi.commdpi.com this compound provides a key structural motif—the aminophenyl group—essential for building these rings.

Thiazoles: The synthesis of thiazole derivatives often involves the reaction of a compound containing an α-haloketone with a source of sulfur and nitrogen, such as thiourea. nanobioletters.comnih.gov The aminophenylacetate structure can be chemically modified to participate in such cyclization reactions, leading to the formation of 2-aminothiazole scaffolds. nanobioletters.com These thiazole rings are important components in compounds developed for antimicrobial and anticancer activities. nih.gov For instance, a novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and showed promising antimicrobial and anticancer properties. nih.gov

Oxazoles: Oxazole rings are another class of heterocycles found in many biologically active compounds. Their synthesis can be achieved through various methods, including the condensation of precursors that can form the five-membered ring. For example, the reaction of substituted acetophenones with amides can yield oxazole derivatives. nih.gov The structural elements of this compound are suitable for conversion into intermediates that can undergo cyclization to form substituted oxazoles, which have been investigated as potent antitubulin agents for cancer therapy. nih.govresearchgate.net

Quinolines: The quinoline scaffold is a privileged structure in drug discovery. The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound, is a classic method for quinoline synthesis. nih.govacs.org More modern approaches, like the Doebner reaction, utilize anilines, an aldehyde, and pyruvic acid. nih.gov The 2-aminophenyl moiety of this compound makes it an excellent starting material for these types of reactions. By reacting it with appropriate carbonyl compounds, chemists can construct the bicyclic quinoline system. These quinoline derivatives have been explored as DNA-gyrase inhibitors and multidrug resistance protein inhibitors. nih.govnih.gov

The ester group in this compound is a versatile handle for introducing other carbonyl-containing functionalities. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other groups, such as amides, acid halides, or hydrazides.

For example, 2-(4-Bromophenyl)quinoline-4-carboxylic acid, a derivative accessible from precursors like this compound, can be converted to its acid hydrazide. acs.org This hydrazide serves as a key intermediate for synthesizing a range of other carbonyl-containing heterocycles, such as pyrazolone and pyrazolidine-3,5-dione derivatives, through cyclocondensation reactions with β-dicarbonyl compounds like ethyl acetoacetate and diethyl malonate. nih.govacs.org These transformations highlight the utility of the initial ester group in elaborating the molecular structure to include new carbonyl moieties.

Utility in Multistep Organic Synthesis Pathways

The true value of this compound is demonstrated in its application in multistep syntheses to create complex target molecules. It often serves as an early-stage intermediate whose core structure is progressively elaborated.

A prime example is the synthesis of complex quinoline-based hybrids. The synthesis might begin with the formation of a 2-(4-bromophenyl)quinoline-4-carboxylic acid core. nih.govacs.org This core is then activated, for instance, by converting the carboxylic acid to a hydrazide. This intermediate does not represent the final product but is a crucial stepping stone. The hydrazide can then be reacted with other reagents, such as triethyl orthoformate, to construct a new heterocyclic ring, like a 1,3,4-oxadiazole, attached to the quinoline scaffold. rsc.orgnih.gov This resulting molecule, a quinoline-oxadiazole hybrid, is the product of a multi-step pathway where the initial aminophenylacetate provided the foundational atoms for the quinoline portion. Such complex molecules are often designed as multi-target agents for applications in cancer and infectious diseases. rsc.orgnih.gov

Development of Libraries of Novel Chemical Entities for Screening

In modern drug discovery, there is a significant need to generate large numbers of diverse but structurally related compounds, known as chemical libraries, for high-throughput screening. This compound is an ideal starting scaffold for creating such libraries due to its multiple points for diversification.

Researchers have utilized similar bromophenyl-containing cores to generate series of novel compounds for biological evaluation. For example, by taking a core intermediate like 4-(4-bromophenyl)thiazol-2-amine, a library of derivatives was created by reacting the amino group with a panel of different aromatic aldehydes. nih.gov Similarly, the synthesis of a library of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives was undertaken to explore their potential as anticancer and antimicrobial agents. rsc.orgnih.gov The core oxadiazole structure was modified by adding various substituents to generate a diverse set of molecules for screening. rsc.org This approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify the most potent compounds for further development.

Table 1: Examples of Synthesized 2-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivatives for Biological Screening rsc.org

Compound IDR Group Attached to OxadiazoleTarget Application
7 -HAnticancer, Antimicrobial
8c -CH₂-N-methylpiperazineAnticancer, Antimicrobial
12d -S-CH₂-(4-chlorophenyl)Anticancer, Antimicrobial
17b -NH-C₆H₅Anticancer, Antimicrobial
17d -NH-(4-chlorophenyl)Anticancer, Antimicrobial
17e -NH-(4-methoxyphenyl)Anticancer, Antimicrobial

Mechanistic Organic Chemistry Investigations

Elucidation of Reaction Mechanisms Involving the Compound

Studies on Nucleophilic Aromatic Substitution Reactions

No specific studies on the nucleophilic aromatic substitution reactions of Methyl 2-(2-amino-4-bromophenyl)acetate have been found.

Investigations into Radical Reaction Pathways

No specific investigations into the radical reaction pathways of this compound have been found.

Mechanistic Insights into Cyclization Reactions

No specific mechanistic insights into the cyclization reactions of this compound have been found.

Catalytic Studies for Reactions Utilizing this compound

No specific catalytic studies for reactions utilizing this compound have been found.

Stereochemical Control Mechanisms in its Transformations

No specific studies on the stereochemical control mechanisms in the transformations of this compound have been found.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are critical for understanding a molecule's reactivity. wikipedia.orglibretexts.org

HOMO : The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile or base. youtube.comlibretexts.org For Methyl 2-(2-amino-4-bromophenyl)acetate, the HOMO is expected to have significant contributions from the electron-rich amino group and the π-system of the phenyl ring.

LUMO : The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity. youtube.comlibretexts.org The LUMO of this compound would likely be distributed over the phenyl ring and the carbonyl group of the ester, which are electron-withdrawing.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. researchgate.net Substituents on a molecule can significantly alter the energies of these frontier orbitals and thus tune the molecule's electronic properties and reactivity. rsc.org

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

Concept Description Relevance to this compound
HOMO Highest Occupied Molecular Orbital; region of highest electron density, acts as an electron donor. youtube.com Likely localized on the amino group and phenyl ring, indicating sites of potential nucleophilic attack.
LUMO Lowest Unoccupied Molecular Orbital; region most susceptible to accepting electrons. youtube.com Likely localized on the ester's carbonyl group and the phenyl ring, indicating sites for electrophilic attack.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. researchgate.net | A smaller gap implies higher reactivity and lower stability. The presence of both electron-donating (amino) and electron-withdrawing (bromo, ester) groups suggests a potentially moderate gap. |

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution across a molecule's surface. libretexts.orgyoutube.com These maps are invaluable for predicting how molecules will interact with each other, identifying sites for nucleophilic and electrophilic attack, and understanding intermolecular interactions like hydrogen bonding. libretexts.orgchemrxiv.org

On an MEP map, different colors represent different electrostatic potential values:

Red : Indicates regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. For this compound, these areas would be expected around the oxygen atoms of the ester carbonyl and the nitrogen of the amino group. youtube.comresearchgate.net

Blue : Indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These areas would likely be found around the hydrogen atoms of the amino group and potentially near the carbonyl carbon. youtube.comresearchgate.net

Green/Yellow : Represents regions of neutral or near-zero potential. youtube.com

By analyzing the MEP map, one can predict the molecule's reactive behavior and its ability to form non-covalent bonds, which is crucial for its interaction with biological targets or other reagents. walisongo.ac.id

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. rsc.orgaps.org While static quantum calculations provide insight into a single, optimized geometry, MD simulations reveal the conformational flexibility and dynamic behavior of a molecule in various environments, such as in solution. simmerlinglab.orgrsc.org

For this compound, MD simulations could be used to:

Explore its conformational landscape by identifying stable rotational isomers (rotamers) around its single bonds.

Simulate its behavior in solvents like water or organic solvents to understand solvation effects and how they influence molecular shape and reactivity.

Predict macroscopic properties such as the glass transition temperature for polymeric systems derived from this molecule. rsc.org

Study its interaction with other molecules or surfaces, providing a dynamic picture of binding events.

These simulations rely on force fields to describe the potential energy of the system, allowing for the calculation of atomic trajectories by solving Newton's equations of motion. aps.org

In silico Mechanistic Predictions for Reactions

Computational chemistry can be used to predict the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and activation energies. researchgate.netrsc.org This in silico approach helps to understand how a reaction proceeds and to design more efficient synthetic routes.

For this compound, theoretical methods could predict the mechanisms of key reactions, such as:

Amide bond formation : The reaction of the ester group with an amine to form an amide is a fundamental transformation. masterorganicchemistry.com Computational studies can model the nucleophilic addition of the amine to the ester carbonyl, the formation of a tetrahedral intermediate, and the subsequent elimination of methanol (B129727). nih.gov

Ester hydrolysis : The acid- or base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid can also be modeled. dalalinstitute.com These models can clarify the role of the catalyst and the energetics of the reaction pathway. researchgate.netrsc.org

By calculating the potential energy surface for a given reaction, chemists can identify the lowest-energy path from reactants to products, offering insights that complement experimental studies.

Computational Approaches for Molecular Interaction Analysis (e.g., Ligand-Protein Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is central to structure-based drug design. nih.gov

Although specific docking studies for this compound are not widely reported, studies on similar 4-bromophenyl-containing compounds demonstrate the utility of this approach. nih.govamazonaws.comdergipark.org.tr For example, various 4-(4-bromophenyl)-thiazol-2-amine derivatives have been docked into the active sites of microbial and cancer-related proteins to predict their binding modes and affinities. nih.gov Similarly, a pyrazole (B372694) derivative containing a 4-bromophenyl group was analyzed via molecular docking against enzymes relevant to obesity. dergipark.org.tr

A docking study involving this compound would typically involve:

Obtaining the 3D structure of a target protein from a database like the Protein Data Bank.

Generating a 3D conformation of the ligand, this compound.

Using a docking algorithm to systematically sample different orientations and conformations of the ligand within the protein's binding site.

Scoring the resulting poses based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces) to identify the most likely binding mode and estimate the binding affinity. researchgate.net

Such studies could help identify potential biological targets for this compound and guide the design of new derivatives with improved activity.

Crystal Structure Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related phenylacetate (B1230308) derivatives provides significant insight into the expected intermolecular interactions and packing arrangements in the solid state. nih.govnih.goviucr.org

Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govresearchgate.netresearchgate.net It maps properties onto a surface defined by the region where a molecule's electron density contribution to the crystal is greater than that of all other molecules. By generating 2D fingerprint plots from the Hirshfeld surface, the relative contributions of different types of intermolecular contacts can be quantified. For analogous organic molecules, H···H, C···H/H···C, and O···H/H···O contacts are often the most significant contributors to crystal packing. nih.govresearchgate.net

Energy Frameworks analysis offers a visual and quantitative method for understanding the energetic topology of a crystal structure. rsc.orgcrystalexplorer.netrasayanjournal.co.in This method calculates the intermolecular interaction energies (separated into electrostatic, dispersion, and total energy components) between a central molecule and its neighbors. nih.govacs.org These energies are then represented as cylinders connecting the centroids of interacting molecules, with the cylinder radius being proportional to the interaction strength. crystalexplorer.netrasayanjournal.co.in This provides a clear picture of the dominant forces and the anisotropy of the mechanical properties of the crystal. crystalexplorer.net For similar molecular crystals, dispersion and electrostatic energies are often the key drivers of the packing architecture. rasayanjournal.co.innih.gov

In crystals of related phenylacetate and carbamoyl (B1232498) phenyl acetate (B1210297) compounds, the packing is typically stabilized by a network of N—H⋯O, C—H⋯O, and C—H⋯π hydrogen bonds, which link molecules into chains or more complex three-dimensional networks. nih.govresearchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
4-(4-bromophenyl)-thiazol-2-amine

Exploration of Biological Interactions Through in Vitro and in Silico Studies

Investigation of Biochemical Target Modulation Mechanisms (In Vitro)

Enzyme Inhibition Studies and Kinetic Analysis

Currently, there is a lack of publicly available scientific literature detailing specific enzyme inhibition studies or kinetic analyses for Methyl 2-(2-amino-4-bromophenyl)acetate. While the broader class of aminophenylacetic acid derivatives has been investigated for various biological activities, specific data on the inhibitory effects of this particular compound against named enzymes, including parameters such as IC50 or Ki values, remains to be published in accessible research.

Receptor Binding Assays

Similar to enzyme inhibition data, specific receptor binding assays for this compound are not detailed in the available scientific literature. Consequently, its binding affinity and selectivity for specific biological receptors are yet to be characterized.

Cellular-Level Perturbation Studies (In Vitro)

Cell Line-Based Biological Screenings (e.g., Growth Inhibition Mechanisms, excluding direct therapeutic claims)

Studies on Molecular Pathways Influenced by the Compound (e.g., IER5 and Cdc25B modulation)

Recent research has shed light on the intricate relationship between the immediate early response gene 5 (IER5) and the cell division cycle 25B (Cdc25B) phosphatase, a key regulator of entry into mitosis. Studies have demonstrated that IER5 can transcriptionally inhibit Cdc25B. nih.gov This is significant as Cdc25B is crucial for activating the cyclin-dependent kinase CDC2, which is a requirement for cells to enter mitosis. nih.gov

In the context of cellular stress, such as irradiation, the expression levels of IER5 and Cdc25B have been shown to be inversely correlated in HeLa cells. nih.gov Specifically, irradiation induces an increase in IER5 expression, which in turn leads to a downregulation of Cdc25B. nih.gov Gene silencing experiments have confirmed this relationship, as the inhibition of IER5 expression was found to block the irradiation-induced downregulation of Cdc25B. nih.gov This suggests that IER5 is a key player in the G2/M cell cycle checkpoint, a critical control point that prevents cells with damaged DNA from dividing.

The mechanism of this regulation involves IER5 influencing the promoter activity of the Cdc25B gene. nih.gov This transcriptional repression is mediated through the release of the nuclear transcription factor Y subunit beta (NF-YB) and the histone acetyltransferase p300 from the Cdc25B promoter. mdpi.comnih.gov Given that this compound is an aminophenylacetic acid derivative, a class of compounds known to interact with various cellular pathways, its potential to modulate the IER5-Cdc25B axis presents an intriguing area for future investigation.

Pathway ComponentRole in Cell CycleInteraction
IER5 Immediate early response gene, involved in cellular stress response.Transcriptionally inhibits Cdc25B. nih.gov
Cdc25B Phosphatase that activates CDK1/cyclin B, promoting entry into mitosis. mdpi.comDownregulated by IER5. nih.gov
NF-YB and p300 Transcription factors that regulate Cdc25B expression.Their release from the Cdc25B promoter is mediated by IER5. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for Modulating Biological Interactions

While specific SAR studies for this compound are not available, the broader class of aminophenylacetic acid and p-aminophenol derivatives has been the subject of such investigations, providing insights into how structural modifications can influence biological activity.

For p-aminophenol derivatives, which share a similar aminophenyl core, several structural features have been identified as being critical for their activity:

Etherification of the phenolic group: Modifications at this position can impact the side effect profile of the compounds. For instance, methylation or propylation can lead to greater side effects compared to ethylation. pharmacy180.com

Substitution on the nitrogen atom: Altering the basicity of the nitrogen through substitution can reduce biological activity, unless the substituent is metabolically labile, such as an acetyl group. pharmacy180.com

Amide derivatives: The formation of amides from aromatic acids, such as N-phenyl benzamides, generally results in less active or inactive compounds. pharmacy180.com

In the case of hydrophobic phenylacetic acid derivatives, which are also structurally related, SAR studies have revealed that the introduction of an aromatic lipophilic side chain at the C-3 amino position and an acetyl or isopropionyl group at the C-4 amino position can lead to potent inhibitory activity against neuraminidase from the influenza A virus. benthamdirect.com

An article focusing solely on the in silico biological interactions of this compound, as requested, cannot be generated at this time.

To provide a scientifically accurate and informative article that adheres to the strict content requirements of the prompt, specific studies on "this compound" are necessary. Without such dedicated research, any attempt to generate the requested content would be speculative and would not meet the required standards of accuracy and detail.

Future Research Directions and Unexplored Avenues

Development of Advanced Synthetic Routes for Complex Analogues

The future exploration of Methyl 2-(2-amino-4-bromophenyl)acetate hinges on the ability to generate a diverse library of complex analogues. Current synthetic strategies can be expanded through the development of more sophisticated and efficient methodologies. Future research should focus on leveraging the inherent reactivity of the core scaffold to access novel chemical space.

Key areas for development include:

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the phenyl ring is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. Research into optimizing these reactions for the specific steric and electronic environment of the this compound scaffold will be crucial. This will enable the introduction of a wide array of substituents at the 4-position, including alkyl, aryl, and heteroaryl groups, as well as substituted amines.

Functionalization of the Amino Group: The primary amino group offers a rich site for derivatization. Future synthetic endeavors should explore a broad range of reactions, including acylation, alkylation, and reductive amination, to introduce diverse functional groups. The development of stereoselective methods for the synthesis of chiral derivatives from this amino group could also unlock new avenues for therapeutic applications.

Modification of the Acetate (B1210297) Moiety: The methyl ester of the acetate side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, esters, and ketones. Exploring these transformations will significantly expand the diversity of accessible analogues.

A summary of potential advanced synthetic routes is presented in the table below:

Reaction TypeReagents and ConditionsPotential Products
Suzuki CouplingAryl boronic acids, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)4-Aryl-2-aminophenylacetate derivatives
Buchwald-Hartwig AminationPrimary or secondary amines, Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., BINAP)4-(Substituted-amino)-2-aminophenylacetate derivatives
Acylation of Amino GroupAcyl chlorides or anhydrides, base (e.g., triethylamine)N-Acyl-2-amino-4-bromophenylacetate derivatives
Reductive AminationAldehydes or ketones, reducing agent (e.g., NaBH3CN)N-Alkyl-2-amino-4-bromophenylacetate derivatives
Ester Hydrolysis and Amidation1. LiOH, THF/H2O; 2. Amine, coupling agent (e.g., HATU)2-(2-Amino-4-bromophenyl)acetamide derivatives

Integration with Automated Synthesis and High-Throughput Screening Technologies

To fully realize the potential of this compound as a molecular scaffold, its derivatization must be amenable to modern high-throughput techniques. The integration of this compound with automated synthesis and high-throughput screening (HTS) platforms will be a critical step in accelerating the discovery of new bioactive molecules.

Future research in this area should focus on:

Development of Robust Automated Synthesis Protocols: Adapting the synthetic routes described in the previous section for automated platforms will be essential. This will involve the use of solid-phase synthesis or fluorous-phase synthesis techniques to simplify purification and handling. The goal is to create a system where a large library of analogues can be synthesized in parallel with minimal manual intervention. nih.govyoutube.com

High-Throughput Screening for Biological Activity: Once a diverse library of analogues has been synthesized, it can be screened against a wide range of biological targets using HTS. scienceintheclassroom.orgenamine.netresearchgate.net This could include screening for activity against specific enzymes, receptors, or ion channels, as well as phenotypic screening to identify compounds with desired effects on whole cells or organisms. The structural diversity of the library will increase the probability of identifying novel "hits."

The table below outlines a potential workflow for the integration of automated synthesis and HTS:

StepTechnologyObjective
1. Library Design Computational modeling and cheminformaticsDesign a diverse library of analogues with a range of physicochemical properties.
2. Automated Synthesis Robotic liquid handlers and parallel synthesis reactorsSynthesize the designed library of compounds in a high-throughput manner.
3. High-Throughput Screening Automated plate readers and cell-based assay systemsScreen the library against a panel of biological targets to identify active compounds.
4. Hit Identification and Validation Data analysis software and secondary assaysAnalyze the screening data to identify promising "hits" and confirm their activity in follow-up experiments.
5. Lead Optimization Iterative cycles of synthesis and testingFurther modify the structure of the most promising hits to improve their potency, selectivity, and drug-like properties.

Application in Novel Material Science and Chemical Biology Probes

The unique electronic and structural features of this compound make it an attractive candidate for applications beyond traditional drug discovery. Future research should explore its potential in the fields of material science and chemical biology.

Novel Material Science Applications: The aromatic core and the presence of both an amino and a bromo group suggest that this compound could be used as a monomer for the synthesis of novel polymers with interesting electronic or optical properties. For example, it could be incorporated into conjugated polymers for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Chemical Biology Probes: The reactivity of the amino and bromo groups makes this compound an excellent starting point for the development of chemical biology probes. These are small molecules that can be used to study biological processes in living systems. For example, a fluorescent dye could be attached to the amino group to create a probe for imaging specific cellular components. Alternatively, a photoreactive group could be introduced to create a photoaffinity label for identifying the protein targets of a bioactive compound. The development of such probes would be a valuable tool for basic research.

Deeper Exploration of its Potential as a Molecular Scaffold for New Chemical Space

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The 2-amino-4-bromophenylacetate core of the title compound has the potential to be a privileged scaffold in medicinal chemistry. A deeper exploration of its potential in this regard is a key future research direction.

This exploration would involve:

Systematic Derivatization and Biological Evaluation: A systematic approach to derivatizing the scaffold at all possible positions (the amino group, the bromine, the aromatic ring, and the acetate side chain) and evaluating the biological activity of the resulting compounds is needed. This would provide a comprehensive structure-activity relationship (SAR) map for this scaffold.

Identification of Novel Biological Targets: By screening a diverse library of analogues against a wide range of biological targets, it may be possible to identify novel and unexpected activities. This could lead to the development of first-in-class drugs for new therapeutic indications. A patent for substituted amino phenylacetic acids as COX-2 inhibitors suggests a potential starting point for therapeutic exploration. google.com

Advanced Computational Methodologies for Predictive Modeling and Design

To guide the synthetic and screening efforts described above, advanced computational methodologies can be employed. Predictive modeling and rational design will be essential for efficiently exploring the vast chemical space accessible from the this compound scaffold.

Future computational research should focus on:

Quantum Chemical Calculations: Density functional theory (DFT) and other quantum chemical methods can be used to calculate the electronic properties of the scaffold and its analogues. This information can be used to predict their reactivity and to understand the nature of their interactions with biological targets.

Molecular Docking and Virtual Screening: If the three-dimensional structure of a biological target is known, molecular docking can be used to predict how analogues of this compound will bind to it. This can be used to prioritize compounds for synthesis and to design new analogues with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing QSAR models for analogues of this compound, it will be possible to predict the activity of new compounds before they are synthesized.

The table below summarizes the potential applications of advanced computational methodologies:

Computational MethodApplicationExpected Outcome
Quantum Chemistry Calculation of electronic properties (e.g., charge distribution, HOMO/LUMO energies).Prediction of reactivity and understanding of intermolecular interactions.
Molecular Docking Prediction of the binding mode and affinity of analogues to a specific biological target.Prioritization of compounds for synthesis and design of new analogues with improved potency.
Virtual Screening Screening of large virtual libraries of analogues against a panel of biological targets.Identification of promising candidates for synthesis and biological evaluation.
QSAR Modeling Development of mathematical models that relate the structure of analogues to their biological activity.Prediction of the activity of new analogues and guidance for the design of more potent compounds.
Molecular Dynamics Simulation of the dynamic behavior of the scaffold and its analogues in solution or bound to a biological target.Understanding of the conformational preferences and binding thermodynamics of the compounds.

By pursuing these future research directions, the full potential of this compound as a versatile chemical entity can be unlocked, leading to new discoveries in medicine, materials science, and beyond.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.